4-Benzylpiperidin-4-amine
Description
The Role of Piperidine (B6355638) Scaffolds in Contemporary Organic Chemistry
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and the pharmaceutical industry. nih.govresearchgate.net Piperidine-containing compounds are integral to the structure of numerous natural products and synthetic drugs. nih.govlongdom.org Their prevalence is so significant that in 2014, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a nitrogen heterocycle, with piperidine being the most commonly used among them. researchgate.net
The importance of the piperidine scaffold stems from several key factors:
Structural Diversity: The piperidine ring is a flexible scaffold that allows for diverse substitution patterns, which can be exploited by medicinal chemists to fine-tune the biological and physicochemical properties of a molecule. longdom.orgthieme-connect.com
Pharmacokinetic Properties: Its inclusion in a molecule can impart desirable pharmacokinetic characteristics. longdom.orgresearchgate.net Introducing chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetics, and reduce certain toxicities. thieme-connect.comresearchgate.net
Synthetic Accessibility: A variety of synthetic methods have been developed for creating piperidine derivatives, including the hydrogenation of pyridine (B92270) precursors, which is the most common method. nih.gov
Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. nih.govresearchgate.net This broad spectrum of biological activity underscores the scaffold's role as a "privileged" structure in drug discovery. researchgate.net The continued exploration of new synthetic routes to complex and chiral piperidines remains an active area of research, highlighting its central role in the development of new therapeutic agents. nih.govlongdom.org
Significance of 4-Benzylpiperidin-4-amine as a Core Research Compound
This compound, also known as 1-benzylpiperidin-4-amine, is a piperidine derivative distinguished by a benzyl (B1604629) group attached to the piperidine nitrogen and an amino group at the 4-position. ontosight.aiguidechem.com This specific arrangement of functional groups makes it a highly versatile and valuable building block in synthetic and medicinal chemistry. guidechem.com It is commonly used as a key intermediate in the synthesis of a variety of pharmaceutical compounds. ontosight.aiguidechem.com
The significance of this compound in research is demonstrated by its application in the development of targeted therapeutic agents. For instance, it serves as a foundational structure for creating inhibitors of various enzymes. Research has shown its utility in synthesizing inhibitors for protein kinase B (PKB/Akt), a crucial enzyme in cell signaling pathways that is often dysregulated in cancer. acs.orgnih.govnih.gov Although initial compounds in this series showed metabolic instability, modifications to the core structure, using 4-aminopiperidine (B84694) carboxamides, led to potent and orally bioavailable inhibitors. nih.gov
Furthermore, the core structure of this compound has been employed in the synthesis of novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com A library of over 30 novel 4-aminopiperidines was prepared by the reductive amination of 4-piperidone (B1582916) derivatives, showcasing the synthetic utility of this class of compounds. mdpi.com The compound also serves as a precursor for more complex molecules, such as those with potential as acetylcholinesterase inhibitors or ligands for sigma receptors, which have been studied for their potential in imaging breast cancer. researchgate.netacs.org
The synthesis of this compound itself is well-established, often proceeding via the reductive amination of 1-benzylpiperidin-4-one. mdpi.comasianpubs.org Its utility as a chemical building block is confirmed by its role in creating diverse derivatives where the benzyl and amino groups can be further functionalized. researchgate.net This adaptability allows researchers to systematically modify the structure to optimize interactions with specific biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 50541-93-0 guidechem.com |
| Molecular Formula | C₁₂H₁₈N₂ guidechem.com |
| IUPAC Name | 1-benzylpiperidin-4-amine |
| Boiling Point | 308.7±17.0 °C biosynce.com |
| Appearance | Colorless to yellow liquid / White to off-white solid guidechem.com |
Table 2: Examples of Research Derivatives Synthesized from this compound or its Core Structure
| Derivative Name | Research Application Area |
|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) Inhibition nih.govnih.gov |
| 1-Benzyl-N-(n-dodecyl)piperidin-4-amine | Antifungal Agents mdpi.com |
| N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptor Ligand for Cancer Imaging researchgate.net |
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives | Acetylcholinesterase Inhibition acs.org |
| N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide | Building block for complex molecules |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,14H,6-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIJJQPHUXEBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728253 | |
| Record name | 4-Benzylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885653-42-9 | |
| Record name | 4-(Phenylmethyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885653-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Benzylpiperidin 4 Amine and Its Structural Analogs
Reductive Amination Strategies for 4-Benzylpiperidin-4-amine Synthesis
Reductive amination stands out as a prominent and versatile method for the synthesis of this compound. This chemical reaction involves the conversion of a carbonyl group to an amine through an intermediate imine.
Synthesis from 1-Benzyl-4-piperidone as a Precursor
A widely utilized and efficient pathway to this compound involves the reductive amination of 1-benzyl-4-piperidone. researchgate.net This process typically begins with the reaction of 1-benzyl-4-piperidone with an amine source, such as ammonia (B1221849), to form an intermediate imine or enamine. This intermediate is then reduced to the target amine, this compound. researchgate.netgoogle.com This approach is favored due to the commercial availability of the starting material, 1-benzyl-4-piperidone. researchgate.netasianpubs.org
One documented procedure involves charging a pressure reactor with 1-benzylpiperidin-4-one and methanol. researchgate.net After stirring, a catalyst is introduced, and the vessel is flushed with nitrogen gas before applying hydrogen and ammonia gas pressure to facilitate the reaction. researchgate.net
Catalytic Systems and Optimization of Reaction Conditions
The choice of catalyst and reaction conditions is crucial for optimizing the yield and purity of this compound.
Raney Nickel: Raney nickel is a frequently employed catalyst for the reductive amination of 1-benzyl-4-piperidone. researchgate.netwikipedia.org It is known for its high catalytic activity and stability. wikipedia.orgtechconnect.org In a typical procedure, 1-benzylpiperidin-4-one is reacted with ammonia in the presence of Raney nickel as a catalyst. researchgate.netasianpubs.org This method is considered advantageous for large-scale manufacturing due to the use of readily available materials and high yields. researchgate.netasianpubs.org The reaction is often carried out in a pressure reactor under hydrogen and ammonia gas. researchgate.net
Sodium Triacetoxyborohydride (B8407120): Sodium triacetoxyborohydride is another effective reducing agent for this transformation. mdpi.comgoogle.com It is considered a mild and selective reagent for reductive aminations. sigmaaldrich.com The reaction is typically performed by dissolving the ketone (1-benzyl-4-piperidone) and an amine in a suitable solvent like dry tetrahydrofuran (B95107) (THF), followed by the addition of sodium triacetoxyborohydride. mdpi.com This method is often preferred for its operational simplicity and the reduced toxicity of byproducts compared to reagents like sodium cyanoborohydride. sigmaaldrich.com
| Catalyst/Reagent | Precursor | Amine Source | Typical Conditions | Ref. |
| Raney Nickel | 1-Benzyl-4-piperidone | Ammonia | Methanol, Hydrogen pressure | researchgate.net |
| Sodium Triacetoxyborohydride | 1-Benzyl-4-piperidone | Various amines | Tetrahydrofuran, Room temperature | mdpi.com |
| Sodium Cyanoborohydride | 1-Benzyl-4-piperidone | Benzaldehyde (B42025), Acetic acid | Ethanol | google.com |
Multi-Component and Derivatization-Enabled Syntheses
The versatility of this compound extends to its use as a scaffold for creating a diverse library of functionalized derivatives and complex heterocyclic systems.
Preparation of Functionalized Derivatives from this compound
The primary amine group of this compound serves as a key functional handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. These reactions include, but are not limited to, acylation, alkylation, and participation in the formation of new heterocyclic rings. nih.govnih.govnih.gov
For instance, this compound can be reacted with various agents to introduce different substituents. It has been used in the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a sigma receptor radiopharmaceutical, by reacting it with an appropriate benzoyl chloride. nih.gov It has also been utilized in the preparation of 2,4-disubstituted pyrimidine (B1678525) derivatives by coupling with a chloropyrimidine intermediate. nih.gov Furthermore, it can serve as a precursor for creating compounds with potential analgesic properties. nih.gov
Utilization in the Synthesis of Spiropiperidine and Pyrrolidine (B122466) Systems
This compound and its precursor, 1-benzyl-4-piperidone, are valuable starting materials in the synthesis of spiropiperidines. chem-soc.siresearchgate.netnih.gov Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. chem-soc.siwhiterose.ac.uk
One approach involves the condensation of 1-benzylpiperidin-4-one with 2-aminocarbohydrazides in water to yield 3'-aminospiropiperidine-quinazolinones. chem-soc.si Another method describes the synthesis of spiro[piperidine-4,4'-thieno[3,2-c]pyrans] starting from 1-benzylpiperidin-4-one. nih.gov The synthesis of dihydrospiro[quinoline-2,4'-piperidines] has also been reported, utilizing the reactivity of 4-piperidone (B1582916) imines. researchgate.net
While direct utilization of this compound for pyrrolidine synthesis is less commonly detailed, the broader context of piperidine (B6355638) chemistry shows its potential as a building block. For example, a one-pot, three-component reaction using sodium triacetoxyborohydride can produce 1,2-disubstituted-3-alkylidenylpyrrolidines. sigmaaldrich.com The structural features of this compound could potentially be adapted for such multi-component strategies to access complex pyrrolidine-containing structures.
Scalable Process Development in Organic Synthesis
The development of scalable synthetic routes for this compound and its derivatives is crucial for its application in industrial settings, particularly for the synthesis of active pharmaceutical ingredients. researchgate.netacs.org An efficient and scalable process for a derivative, methyl piperidine-4-yl-carbamate, has been developed starting from 1-benzylpiperidin-4-one. researchgate.netasianpubs.org This process involves reductive amination with ammonia using a Raney-Ni catalyst, followed by de-protection of the benzyl (B1604629) group. researchgate.netasianpubs.org The key advantages of this methodology are the use of readily available commercial raw materials, short reaction times, and high yields, making it suitable for large-scale manufacturing. researchgate.netasianpubs.org The development of such processes often involves optimizing reaction conditions, solvent selection, and purification methods to ensure high purity and cost-effectiveness on an industrial scale. researchgate.net
Reactivity and Mechanistic Understanding of 4 Benzylpiperidin 4 Amine Transformations
Core Amine Reactivity in Functional Group Interconversions
The reactivity of the amino groups in 4-Benzylpiperidin-4-amine is fundamental to its role as a versatile building block in organic synthesis. Both the primary exocyclic amine and the tertiary endocyclic amine exhibit distinct reactive properties.
Nucleophilic Substitution Reactions of the Piperidine (B6355638) Ring and Benzyl (B1604629) Moiety
The primary amino group at the 4-position of the piperidine ring readily participates in nucleophilic substitution reactions. This reactivity allows for the introduction of various substituents, leading to the formation of N-substituted piperidines. Common reactions involve the alkylation of the amine with alkyl halides or sulfonates. ambeed.com For instance, reaction with benzyl bromide at elevated temperatures in a solvent like dimethylformamide (DMF) can lead to further N-substitution.
The tertiary amine within the piperidine ring, where the nitrogen is bonded to the benzyl group, can also be involved in reactions. While less nucleophilic than the primary amine, it can still participate in reactions under specific conditions. Additionally, the benzyl group itself can be a site for substitution reactions, although this is less common compared to the reactions at the nitrogen centers.
Oxidation and Reduction Pathways of the Amino and Piperidine Functionalities
The amino and piperidine functionalities of this compound can undergo both oxidation and reduction, leading to a range of derivatives.
Oxidation: The primary amino group can be oxidized using common oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the formation of corresponding ketones or carboxylic acids. google.com The tertiary amine of the piperidine ring can also be oxidized. For example, electron-donating groups attached to a phthalocyanine (B1677752) ring, which can be linked to the piperidine moiety, facilitate oxidation by increasing the electron density of the central metal. dergipark.org.tr
Reduction: Reduction reactions can be carried out using various reducing agents. For example, lithium aluminum hydride in anhydrous ether is a common reagent for the reduction of related functionalities, which can result in the formation of secondary amines. Catalytic hydrogenation, often employing a palladium catalyst, is another method used for reduction reactions involving this and similar compounds. evitachem.com Reductive amination, reacting the amine with a carbonyl compound in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is a key method for synthesizing N-substituted derivatives. mdpi.com
Condensation Reactions and Schiff Base Formation
Condensation reactions, particularly the formation of Schiff bases (imines), are a significant class of transformations for this compound. These reactions involve the primary amine reacting with aldehydes or ketones.
Catalyst-Mediated Condensations with Aldehydes (e.g., SiO2-H3PO4, ZnFe2O4)
The condensation of this compound with aldehydes to form Schiff bases is often facilitated by catalysts to improve reaction rates and yields.
Silica-Phosphoric Acid (SiO2-H3PO4): This solid acid catalyst has been effectively used for the solvent-free condensation of amines, including 1-benzylpiperidin-4-amine, with substituted benzaldehydes under microwave irradiation. researchgate.netresearchgate.net This method is considered a green chemistry approach due to the absence of solvent and the reusability of the catalyst. researchgate.nettandfonline.comtandfonline.com The Lewis acidic nature of the catalyst facilitates the reaction. researchgate.net
Zinc Ferrite (B1171679) (ZnFe2O4): Nanoparticles of zinc ferrite have also been employed as a catalyst for condensation reactions. researchgate.net ZnFe2O4 is a stable, environmentally friendly, and reusable catalyst that provides both acidic (Fe3+) and basic (O2−) functionalities, which are beneficial for the reaction. rsc.orgrsc.org It has been used in the synthesis of various heterocyclic compounds through condensation reactions. ajgreenchem.comtandfonline.com While direct studies on this compound with this specific catalyst are not detailed, its efficacy in related amine-aldehyde condensations suggests its potential applicability. researchgate.netrsc.orgoiccpress.com
Studies on Reaction Yields and Stereoselectivity
The efficiency and stereochemical outcome of these condensation reactions are crucial for their synthetic utility.
Reaction Yields: The use of catalysts like SiO2-H3PO4 under microwave irradiation for the synthesis of (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines has been reported to produce yields of over 85%. researchgate.netresearchgate.net Similarly, perchloric acid-catalyzed condensation with benzaldehyde (B42025) can also achieve around 85% efficiency under mild conditions. The choice of catalyst and reaction conditions, such as temperature and solvent (or lack thereof), significantly impacts the yield. researchgate.netresearchgate.net
Stereoselectivity: In the formation of Schiff bases from this compound and substituted benzaldehydes, the E-isomer is typically the major product. researchgate.net Studies on related systems, such as the synthesis of 4-substituted 1-benzylpiperidine-3,5-diols, have demonstrated that regio- and stereoselective outcomes can be achieved, for instance, through the nucleophilic cleavage of epoxides in the presence of a Lewis acid like lithium perchlorate. arkat-usa.orgresearchgate.net The stereochemistry of N-benzylpiperidones, which are related structures, has been studied in detail using NMR spectroscopy and X-ray crystallography, confirming preferred conformations. sci-hub.se
Advanced Reaction Studies
Beyond the fundamental reactions, this compound and its derivatives are subjects of more advanced synthetic investigations. These studies often focus on creating complex molecules with specific biological or material properties. For example, derivatives of 4-aminopiperidine (B84694) are used as building blocks in the synthesis of compounds targeting various receptors and enzymes in medicinal chemistry. ontosight.aimdpi.com The versatility of the N-benzylpiperidin-4-one structure, a close relative, in a wide range of chemical reactions highlights its importance as a universal building block in the development of new pharmacologically active compounds. researchgate.net
Interactive Data Tables
Table 1: Catalyst-Mediated Condensation of Amines with Aldehydes
| Catalyst | Reactants | Conditions | Product | Yield | Reference |
| SiO2-H3PO4 | 1-Benzylpiperidin-4-amine and substituted benzaldehydes | Microwave, solvent-free | (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines | >85% | researchgate.netresearchgate.net |
| ZnFe2O4 | Aryl amines and aldehydes | Not specified for this exact reaction, but generally used in water or solvent-free | Schiff bases/heterocycles | High | rsc.orgajgreenchem.com |
| Perchloric Acid | 4-Amino-1-benzylpiperidine (B41602) and benzaldehyde | Room temperature, 24 hours | Imine | ~85% |
Diazo Transfer Reactions and Azide (B81097) Formation
The conversion of a primary amine to an azide is a fundamental transformation in organic synthesis, providing a versatile functional group for further elaboration. For this compound, the primary amino group can be converted to an azide group to form 4-azido-4-benzylpiperidine through a diazo-transfer reaction. This reaction is a valuable alternative to nucleophilic substitution for synthesizing organic azides. acs.org
Diazo-transfer agents are employed for the direct conversion of primary amines to the corresponding organic azides. acs.org Reagents such as trifluoromethanesulfonyl azide (TfN₃) and various imidazole-1-sulfonyl azide salts are effective for this purpose. d-nb.info For instance, imidazole-1-sulfonyl azide hydrogen sulfate (B86663) and imidazole-1-sulfonyl azide tetrafluoroborate (B81430) are considered safer-to-handle, crystalline reagents that can efficiently convert primary amines into azides. The reaction often requires a base to neutralize the reagent salt and may be promoted by a copper catalyst. acs.org
A documented example, while involving a structurally related compound, illustrates the typical conditions. In an automated process, 1-benzylpiperidin-4-amine was converted to 4-azido-1-benzylpiperidine in 89% yield. acs.org The reaction utilized 1H-imidazole-1-sulfonyl azide hydrogen tetrafluoroborate as the diazo-transfer agent, with a supported triethylamine (B128534) base and copper(II) sulfate pentahydrate as a catalyst in an acetonitrile/water mixture. acs.org This highlights a robust method for converting the amino group on a piperidine ring to an azide.
Table 1: Reagents and Conditions for Diazo Transfer on Aminopiperidines
| Diazo-Transfer Reagent | Base/Catalyst | Solvent | Temperature | Yield | Reference |
| 1H-imidazole-1-sulfonyl azide hydrogen tetrafluoroborate | Supported Et₃N / CuSO₄·5H₂O | MeCN/H₂O (1:1) | 60 °C | 89% | acs.org |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | Pyridine (B92270) | Dichloromethane | Room Temp. | Good | enamine.net |
| Trifluoromethanesulfonyl azide (TfN₃) | Varies (e.g., DBU) | Varies | Varies | High | nih.gov |
1,3-Dipolar Cycloaddition Reactions (e.g., with Azides)
The azide functional group, installed via the diazo-transfer reaction, is a powerful precursor for constructing more complex molecular architectures, most notably through 1,3-dipolar cycloadditions. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable, five-membered 1,2,3-triazole ring is a cornerstone of click chemistry. wikipedia.orgorganic-chemistry.org
Thus, 4-azido-4-benzylpiperidine can serve as the azide component in these reactions. The transformation can proceed under thermal conditions, though this often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using unsymmetrical alkynes. wikipedia.org
A more controlled and widely used variant is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction proceeds under mild conditions, often at room temperature and in aqueous solvents, and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The versatility of this reaction allows for the coupling of the 4-azido-4-benzylpiperidine core to a wide array of alkyne-containing molecules, enabling the synthesis of diverse derivatives. The reaction's high yield and functional group tolerance make it a highly effective method for chemical biology and drug discovery. wikipedia.orgnih.gov
Table 2: Potential Alkyne Partners for Cycloaddition with 4-Azido-4-benzylpiperidine
| Alkyne Type | Potential Product Application/Feature | Reaction Type | Reference |
| Terminal Alkynes (general) | General synthesis of 1,4-disubstituted 1,2,3-triazoles | CuAAC | organic-chemistry.org |
| Acetylenedicarboxylates | Forms triazoles with ester functionalities for further modification | Thermal | nih.gov |
| Alkyne-decorated peptides | Bioconjugation, labeling of biological molecules | CuAAC | nih.gov |
| Propargylamine | Introduction of an aminomethyl group | CuAAC | encyclopedia.pub |
Reversibility of Enamine Reactions in Derivatization
While this compound itself is a primary amine and thus forms imines with carbonyls, the chemistry of its ketone precursors, such as N-substituted-4-piperidones, is rich with transformations involving enamines. The formation of an enamine from a ketone and a secondary amine is a reversible condensation reaction. masterorganicchemistry.comrsc.org This reversibility is a key mechanistic feature that can be exploited in the derivatization of the piperidine scaffold. masterorganicchemistry.comnih.gov
The general mechanism involves the acid-catalyzed addition of a secondary amine (e.g., pyrrolidine (B122466), morpholine) to the carbonyl group of a 4-piperidone (B1582916) derivative to form a hemiaminal intermediate. masterorganicchemistry.com Subsequent acid-catalyzed dehydration (elimination of water) leads to the formation of an enamine. The equilibrium is typically driven towards the enamine product by removing the water formed during the reaction. masterorganicchemistry.com
These enamines are nucleophilic at the α-carbon and can be used as enolate equivalents in various C-C bond-forming reactions, such as alkylation or acylation. masterorganicchemistry.com Crucially, the resulting derivatized iminium salt can be readily hydrolyzed back to the corresponding substituted ketone by the addition of aqueous acid. masterorganicchemistry.com This hydrolysis is the reverse of the enamine formation process. The ability to form an enamine, perform a synthetic modification, and then hydrolyze it back to the ketone makes this a powerful strategy for introducing substituents at the C3 position of the piperidone ring, which can then be further elaborated to access a variety of substituted piperidine derivatives. nih.gov The entire sequence hinges on the controlled reversibility of the enamine formation and hydrolysis steps. escholarship.org
Rational Design and Functionalization of 4 Benzylpiperidin 4 Amine Derivatives
Strategic Modifications on the Piperidine (B6355638) Ring Nitrogen
The N-benzyl group is often a critical structural element for the biological activity of this class of compounds. ub.edu This motif can provide crucial cation-π interactions with target proteins and serves as a platform for optimizing stereochemistry to enhance potency. nih.gov
Research into N-substituted piperidines has shown that modifications at this position can have a profound impact on activity.
Elimination or Replacement of the Benzyl (B1604629) Group : Studies on certain N-benzyl 4,4-disubstituted piperidines revealed that the complete elimination of the N-1 benzyl group resulted in a total loss of inhibitory activity. ub.edu
Alkyl and Cycloalkyl Substitution : Replacing the benzyl group with other substituents, such as a methyl or cyclohexyl group, has been shown to significantly reduce biological activity in specific series of compounds. ub.edu
These findings underscore the importance of the N-benzyl moiety for maintaining the desired pharmacological profile in many derivatives.
| Modification at N-1 | Observed Effect on Activity ub.edu |
|---|---|
| Elimination of Benzyl Group | Complete loss of activity |
| Replacement with Methyl Group | Partial tolerance, reduced activity |
| Replacement with Cyclohexyl Group | Significantly reduced activity |
| Replacement with Phenylaminoethyl Group | Detrimental to activity |
Chemical Modifications at the 4-Amino Position
The primary amino group at the C-4 position is a versatile handle for introducing a wide range of chemical diversity. This position can be readily functionalized to explore new interactions with biological targets. 4-Amino-1-benzylpiperidine (B41602) serves as a key building block for these modifications. guidechem.comsigmaaldrich.comsigmaaldrich.com
Common modifications include:
Acylation : The amino group can be acylated to form amides. For example, it is used as a key intermediate in the synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate. sigmaaldrich.comsigmaaldrich.com
Formation of Imines and Related Structures : It is a reactant in the preparation of 5-alkylimino-1,2,4-thiadiazolidine-3-ones. sigmaaldrich.comsigmaaldrich.com
Alkylation : The introduction of additional alkyl groups to the 4-amino piperidine ring can be important for the biological activity of new drug candidates, as it may reduce the number of possible conformations. researchgate.net
Multicomponent Reactions : The Ugi four-component reaction utilizes a primary amine, such as a 4-benzyl-4-aminopiperidine derivative, to generate complex structures with multiple points of diversity in a single step. ub.edu
The versatility of the 4-amino group makes it a focal point for generating libraries of compounds for structure-activity relationship (SAR) studies.
Substitution Patterns on the Benzyl Moiety
Altering the substitution pattern on the phenyl ring of the N-benzyl group is a common strategy to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a target. google.comuky.edu
Systematic studies have explored the effects of various substituents at different positions of the phenyl ring.
Halogenation : The introduction of fluorine or chlorine atoms is a well-explored modification. In one series of compounds, a 4-fluoro or 4-chloro substitution on the benzyl ring resulted in slightly higher potency compared to the unsubstituted analog. ub.edu A 2-fluoro derivative was found to be equipotent to the unsubstituted compound, while a 3-fluoro atom had an intermediate effect. ub.edu However, a 3,4-disubstituted fluoro compound was found to be inactive, indicating that the position and number of substituents are critical. ub.edu
Alkyl and Alkoxy Groups : Patents for certain substituted 4-amino-1-benzylpiperidine compounds describe preferred substituents on the phenyl ring, including C₁₋₄ alkyl groups and alkoxy (—OR³) groups. google.com
These modifications allow for the fine-tuning of a compound's properties to optimize its interaction with a biological target.
| Position | Substituent | Observed Effect on Potency ub.edu |
|---|---|---|
| 4-position | Fluoro (F) | Slightly higher potency |
| 4-position | Chloro (Cl) | Slightly higher potency |
| 2-position | Fluoro (F) | Equipotent to unsubstituted |
| 3-position | Fluoro (F) | Intermediate effect |
| 3,4-position | Difluoro (F) | Inactive |
Synthesis of Diverse Spirocyclic and Fused Ring Systems
Building upon the 4-benzylpiperidine (B145979) core, more complex molecular architectures such as spirocyclic and fused ring systems can be synthesized to explore novel three-dimensional chemical space. whiterose.ac.uk These rigidified structures can offer improved selectivity and metabolic stability. The synthesis of such systems often involves intramolecular reactions starting from a suitably functionalized piperidine precursor, such as N-benzyl-4-piperidone.
Spirocyclic Systems: Spiropiperidines are compounds where the piperidine ring shares a single atom with another ring. whiterose.ac.uk Methodologies for constructing these systems can be broadly classified into two approaches:
Formation of the spiro-ring on a preformed piperidine: This involves taking a piperidine derivative and performing cyclization reactions to build the second ring onto it. For example, an intramolecular palladium-catalyzed α-arylation reaction has been used to synthesize a 3-spiropiperidine. whiterose.ac.uk
Formation of the piperidine ring on a preformed carbocycle or heterocycle: This strategy involves starting with a cyclic ketone and building the piperidine ring around it. whiterose.ac.uk
Fused Ring Systems: In fused systems, the piperidine ring shares a bond with an adjacent ring. The synthesis of these structures can be achieved through various cyclization strategies.
Oxidative Cyclization: One established method involves the oxidative cyclization of o-cycloalkylaminoacetanilides using reagents like Oxone® in formic acid to generate alicyclic ring-fused benzimidazoles. mdpi.com
Iminium Ion Cyclization: The generation of seven-membered iminium ions from linear peptides containing a protected aldehyde unit can lead to intramolecular reactions with various nucleophiles, furnishing 7,5- and 7,6-fused ring systems. ebrary.net
These advanced synthetic strategies allow for the transformation of the basic 4-benzylpiperidine scaffold into novel and conformationally constrained derivatives for further investigation.
Computational Chemistry and Theoretical Investigations of 4 Benzylpiperidin 4 Amine
Quantum Mechanical (QM) Studies
Quantum mechanical methods are employed to understand the fundamental electronic structure and geometric properties of 4-Benzylpiperidin-4-amine. These calculations are crucial for predicting its behavior and characteristics.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. Techniques like Density Functional Theory (DFT) are used to find the minimum energy conformation. For piperidine (B6355638) derivatives, such as 1-Benzyl-4-(N-Boc-amino)piperidine, DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are standard for obtaining optimized geometrical parameters researchgate.net.
Conformational analysis is also critical for a flexible molecule like this compound, which has multiple rotatable bonds. Potential Energy Surface (PES) scans are performed to explore the energy landscape associated with the rotation of specific dihedral angles, such as those involving the benzyl (B1604629) and piperidine rings, to identify the most stable conformers researchgate.net. This analysis is vital as the biological activity of a molecule is often dependent on its preferred conformation.
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron researchgate.net. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity and polarizability researchgate.netnih.gov. For similar piperazine (B1678402) compounds, these electronic properties have been calculated using time-dependent DFT (TD-DFT) approaches nih.gov.
The Molecular Electrostatic Potential (MEP) surface is another crucial tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. The MEP helps in identifying the regions of a molecule that are rich or deficient in electrons, which is essential for predicting how it will interact with other molecules, particularly biological receptors nih.gov. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack nih.gov.
Table 1: Key Parameters in Electronic Structure Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability researchgate.netnih.gov. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies positive and negative sites, predicting intermolecular interactions and reactive centers nih.gov. |
The reactive behavior of this compound can be predicted by analyzing its charge distribution and identifying potential active sites. Natural Bond Orbital (NBO) analysis is a method used to study charge transfer and intramolecular interactions nih.gov. It provides detailed information on the distribution of electron density among atoms.
Combined with MEP analysis, these methods pinpoint the most likely sites for chemical reactions. For instance, the nitrogen atoms of the piperidine ring and the amino group, being electronegative, are expected to be regions of high electron density and negative electrostatic potential, making them likely sites for interaction with electrophiles or hydrogen bond donors nih.gov. Conversely, the hydrogen atoms of the amino group would be regions of positive potential, capable of acting as hydrogen bond donors nih.gov.
Molecules with significant charge separation and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Computational methods can predict these properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule nih.gov. DFT calculations have been used to determine the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of related heterocyclic compounds nih.gov. A high hyperpolarizability value suggests that the material could be a good candidate for NLO applications researchgate.net.
Molecular Dynamics (MD) Simulations and Ligand-Target Interactions
To understand the potential therapeutic applications of this compound, it is essential to study its interaction with biological targets like proteins and enzymes. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of benzylpiperidine, docking studies have been instrumental in elucidating binding modes. For example, derivatives have been docked into the active sites of targets like sigma receptors and acetylcholinesterase to understand structure-activity relationships nih.govnih.gov. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. The N-benzyl-piperidinium system, for instance, has been observed to bind within specific pockets of the σ2R receptor, stabilized by interactions with key amino acids nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For derivatives of 4-Benzylpiperidine (B145979), QSAR studies have been successfully applied to understand and predict their activity as receptor antagonists.
A notable QSAR study was performed on a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives for their binding affinity to the CCR5 receptor nih.govacs.org. This study utilized several approaches:
Hansch Analysis : This linear free energy-related model explored the importance of physicochemical parameters such as hydrophobicity (π), electronic effects (Hammett σ), and steric properties (molar refractivity) of substituents nih.govacs.org. The analysis highlighted the role of lipophilicity and electron-donating groups in binding affinity nih.govacs.org.
3D-QSAR : Techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) were used to build more sophisticated models nih.gov. The MSA model, which was the most statistically robust, indicated that a high relative negative charge (RNCG) on substituents enhances binding affinity nih.gov.
These models are validated using statistical methods like leave-one-out cross-validation to ensure their predictive power nih.govacs.org. QSAR provides a comprehensive understanding of the biological response and helps in designing new, more potent analogues by modifying the molecular structure based on the model's predictions nih.gov.
Table 2: Examples of Descriptors Used in QSAR Models for Benzylpiperidine Derivatives
| Descriptor Type | Example Parameter | Influence on Activity (e.g., CCR5 Antagonism) | Source |
|---|---|---|---|
| Electronic | Relative Negative Charge (RNCG) | Higher RNCG values are conducive to binding affinity. | nih.gov |
| Topological | Length in Z dimension (Lz) | An increase in molecular length can be favorable for activity. | nih.govacs.org |
| Topological | Jurs Fractional Charged Partial Surface Area (JursFPSA_2) | Higher values can lead to better binding affinity. | nih.govacs.org |
| Physicochemical | Lipophilicity (π) | Important for binding affinity. | nih.govacs.org |
Classical Hansch Analysis and Linear Free Energy Relationships
Classical Hansch analysis, a cornerstone of QSAR studies, establishes a linear free energy relationship (LFER) to correlate the biological activity of a series of compounds with their physicochemical parameters. This approach was applied to a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners to understand their binding affinity to the CCR5 receptor. nih.gov
The analysis utilized a variety of physicochemical descriptors as predictor variables to model the biological response. These descriptors fall into three main categories:
Hydrophobicity: The partition coefficient (π) was used to quantify the lipophilicity of substituents on the phenyl ring.
Electronic Effects: The Hammett sigma (σ) constant was employed to describe the electron-donating or electron-withdrawing nature of the substituents.
Steric Factors: Parameters such as molar refractivity (MR) and STERIMOL values were used to account for the size and shape of the substituents. nih.gov
The Hansch analysis for these 4-benzylpiperidine derivatives revealed the significance of both lipophilicity and the presence of electron-donating substituents for enhancing binding affinity. nih.gov However, due to the diverse molecular features within the dataset, this linear model was limited in providing deeper insights into the complex structure-activity relationships. nih.gov
Table 1: Physicochemical Parameters Used in Hansch Analysis of this compound Derivatives
| Parameter Category | Descriptor | Symbol | Physicochemical Property Represented |
| Hydrophobicity | Pi value | π | Lipophilicity of substituents |
| Electronic | Hammett constant | σ | Electron-donating/withdrawing character |
| Steric | Molar Refractivity | MR | Molar volume and polarizability |
| Steric | STERIMOL values | - | Steric bulk of substituents |
This table is based on the parameters mentioned in the study of 3-(4-benzylpiperidin-1-yl)propylamine congeners. nih.gov
Three-Dimensional QSAR Techniques (e.g., Molecular Shape Analysis, Receptor Surface Analysis, Molecular Field Analysis)
To overcome the limitations of classical 2D-QSAR, three-dimensional QSAR (3D-QSAR) techniques were applied to the same dataset of 4-benzylpiperidine derivatives. These methods consider the 3D structure of the molecules and how their properties are distributed in space. The techniques used included Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA). nih.gov
Among these, Molecular Shape Analysis (MSA) yielded the best model with acceptable statistical quality. nih.gov MSA evaluates the 3D shape of molecules and relates it to their biological activity. The key findings from the MSA study on 4-benzylpiperidine derivatives were:
Relative Negative Charge (RNCG): The model showed that substituents with a high relative negative charge value contribute positively to binding affinity. nih.gov
Relative Negative Charge Surface Area (RNCS): Conversely, a larger surface area with a relative negative charge was found to be detrimental to the activity. nih.gov
Molecular Dimensions: An increase in the length of the molecule along the Z-axis (Lz) was found to be conducive to activity. In contrast, an increase in the area of the molecular shadow in the XZ plane (Sxz) was detrimental. nih.gov
Volume and Area: An increase in the van der Waals area and the molecular volume was favorable for binding affinity. nih.gov
Comparative Molecular Field Analysis (CoMFA), another 3D-QSAR method, has also been successfully applied to other N-benzylpiperidine derivatives, such as those acting as acetylcholinesterase inhibitors. nih.govebi.ac.uk CoMFA models calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity, indicating a strong relationship between these factors and the inhibitory action of N-benzylpiperidines. nih.gov
Table 2: Summary of 3D-QSAR Techniques and Findings for 4-Benzylpiperidine Derivatives
| 3D-QSAR Technique | Key Finding | Implication for Binding Affinity |
| Molecular Shape Analysis (MSA) | Importance of high Relative Negative Charge (RNCG) | Favorable |
| Molecular Shape Analysis (MSA) | Detrimental effect of Relative Negative Charge Surface Area (RNCS) | Unfavorable |
| Molecular Shape Analysis (MSA) | Increased molecular length in Z dimension (Lz) | Favorable |
| Molecular Shape Analysis (MSA) | Increased molecular shadow in XZ plane (Sxz) | Unfavorable |
| Molecular Shape Analysis (MSA) | Increased van der Waals area and molecular volume | Favorable |
| Molecular Field Analysis (MFA) / CoMFA | Strong correlation with steric and electronic factors | Both favorable and unfavorable, depending on the specific field distribution |
This table summarizes findings from the 3D-QSAR study on 3-(4-benzylpiperidin-1-yl)propylamine congeners. nih.gov
Descriptor Analysis and Predictive Model Validation
A crucial part of any QSAR study is the analysis of molecular descriptors and the validation of the resulting predictive model. For the 4-benzylpiperidine derivatives, the 3D-QSAR study identified several important descriptors that influence binding affinity. nih.gov
Descriptor analysis revealed that:
The presence of a chiral center was found to make the molecule less active. nih.gov
Substituents with higher JursFPSA_2 values, which relate to the fractional charged partial surface area, showed better binding affinity. nih.gov For instance, an N-methylsulfonylpiperidin-4-yl group, which has a higher JursFPSA_2 value, had better affinity than a 4-chlorophenylamino group. nih.gov
The validation of a QSAR model is essential to ensure its reliability and predictive power for new, unsynthesized compounds. The statistical quality of the MSA model for the 4-benzylpiperidine derivatives was deemed acceptable, indicating its potential for prediction. nih.gov In other QSAR studies on similar piperidone structures, predictive ability is often measured using metrics like R²pred (the squared correlation coefficient for an external test set) and Q² (the squared cross-validated correlation coefficient). High values for these metrics (e.g., R²pred ranging from 0.80 to 0.94) demonstrate a model's robustness and its capacity to accurately predict the activity of new compounds. nih.gov Such validation confirms that the derived relationships between the descriptors (like molecular density and topological indices) and the biological activity are not due to chance and can be reliably used for further drug design. nih.gov
Applications of 4 Benzylpiperidin 4 Amine in Diverse Chemical Research Fields
Foundation as a Versatile Synthetic Building Block
4-Benzylpiperidin-4-amine is a foundational molecule in the creation of more complex organic and heterocyclic structures. Its use as a starting material is well-documented in the synthesis of a variety of compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of butyl 4-amino-1-piperidineacetate, a key intermediate for synthesizing compounds like butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate. It also serves as a reactant in the synthesis of 5-alkylimino-1,2,4-thiadiazolidine-3-ones and derivatives of glycyrrhetinic acid. Furthermore, its structural framework is integral to the development of novel kinase inhibitors, such as heteroaryl-substituted diazaspirocyclic compounds that mimic ATP. researchgate.netresearchgate.net
The versatility of this compound is also evident in its role in multi-component reactions. An optimized Strecker-type condensation involving 1-benzylpiperidin-4-one (a precursor to this compound), aniline, and HCN has been developed to produce anilino-nitriles, which are then converted to anilino-amides. researchgate.net These amides are crucial intermediates in the synthesis of highly active narcotic analgesics. researchgate.net
The structural attributes of this compound make it an ideal intermediate for the development of chemical probes and diverse compound libraries for biological screening. A library of over 30 different 4-aminopiperidines was synthesized using N-substituted 4-piperidone (B1582916) derivatives through reductive amination. nih.govresearchgate.netnih.gov This library was then screened for antifungal activity, leading to the identification of promising candidates. nih.govresearchgate.net This approach highlights the utility of the this compound scaffold in generating a wide range of molecules for discovering new bioactive agents.
Scaffold Development for Molecular Target Modulation
The this compound scaffold is a key component in the design of ligands that can modulate the activity of specific biological receptors, such as sigma receptors and the C-C chemokine receptor type 5 (CCR5).
Sigma Receptors: These receptors are implicated in a variety of central nervous system disorders. chemrxiv.org The 4-benzylpiperidine (B145979) moiety is a common feature in ligands designed to target these receptors. chemrxiv.org For example, a series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been synthesized and shown to have a high affinity and selectivity for sigma-1 receptors. researchgate.net Similarly, benzylpiperazine derivatives have been developed as potent and selective ligands for the sigma-1 receptor. nih.govacs.org The N-benzylpiperidine motif has also been incorporated into polyfunctionalized pyridines, resulting in compounds with high affinity for sigma-1 receptors. nih.gov
CCR5: This receptor is a co-receptor for HIV entry into cells, making it a critical target for antiviral drug development. u-strasbg.frnih.govnih.gov Derivatives of this compound have been explored as CCR5 antagonists. Structure-based virtual screening has identified nonpeptide agonists of the CCR5 receptor, some of which are based on the piperidine (B6355638) scaffold. u-strasbg.fr Additionally, derivatization of the [2-(4-phenyl-4-piperidinyl)ethyl]amine core has led to the discovery of potent CCR5 antagonists with anti-HIV-1 activity. nih.gov
The adaptability of the this compound structure has facilitated the development of inhibitors for a wide range of enzymes.
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease. nih.govuj.edu.plnih.gov Numerous derivatives of 4-benzylpiperidine have been synthesized and shown to be potent cholinesterase inhibitors. nih.govuj.edu.plnih.gov These compounds often act as dual-binding site inhibitors, interacting with both the catalytic active site and the peripheral anionic site of the enzyme. uj.edu.plnih.gov For instance, N-benzylpiperidine derivatives combined with phthalimide or indole moieties have demonstrated significant anticholinesterase activity. nih.gov Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have also been identified as potent cholinesterase inhibitors. nih.gov
Kinases: The 4-aminoquinazoline core, often functionalized with moieties derived from this compound, is a prominent pharmacophore in the development of kinase inhibitors for cancer therapy. nih.gov Compounds such as 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine have been shown to selectively inhibit protein kinase B (PKB). researchgate.net
Aspartyl Proteases: These enzymes are targets for various diseases, including HIV. While direct use of this compound is less common, the broader class of piperidine-containing structures is utilized in designing inhibitors. A novel approach has been the use of hydrazine as a "warhead" to interact with the catalytic aspartate residues, incorporated into scaffolds accessible through multi-component reactions. nih.gov
Ergosterol (B1671047) Biosynthesis Enzymes: These enzymes are crucial for fungal cell survival and are targets for antifungal drugs. nih.govresearchgate.netnih.govmdpi.com A library of 4-aminopiperidines, including 1-benzyl-N-dodecylpiperidin-4-amine, was synthesized and evaluated for antifungal activity. nih.govresearchgate.netnih.gov These compounds were found to inhibit sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway. nih.govnih.govmdpi.com Imines derived from halogen-substituted benzenamines have also been investigated as inhibitors of lanosterol-14α-demethylase. researchgate.net
Monoamine Oxidases (MAOs): MAO inhibitors are used to treat neurological disorders. mdpi.comacs.orgnih.govnih.gov 4-Benzylpiperidine itself acts as a weak monoamine oxidase inhibitor. wikipedia.org Pyridazinobenzylpiperidine derivatives have been synthesized and shown to be selective inhibitors of MAO-B. mdpi.comnih.gov Furthermore, hybrids of donepezil and N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine containing a 1-benzylpiperidin-4-yl moiety have been identified as potent MAO-A inhibitors. nih.gov
The aggregation of amyloid-beta (Aβ) is a hallmark of Alzheimer's disease. nih.govnih.govuwaterloo.ca Derivatives of this compound have been investigated as modulators of this process.
Amyloid-beta Fibrillogenesis: Several N-benzylpiperidine derivatives have been designed to possess both cholinesterase inhibition and Aβ anti-aggregation properties. nih.gov Compounds combining a 4-benzylpiperidine/piperazine (B1678402) moiety with a substituted benzene ring have also been developed as dual inhibitors of cholinesterase and Aβ aggregation. nih.gov Additionally, piperine derivatives have been explored as inhibitors of Aβ42 aggregation. uwaterloo.ca The development of compounds that can modulate the aggregation of amyloidogenic proteins is an active area of research. google.com
Interactive Data Tables
Table 1: Applications of this compound Derivatives in Enzyme Inhibition
| Enzyme Target | Derivative Class | Key Findings |
| Cholinesterases | N-benzylpiperidine with phthalimide/indole | Micromolar inhibition of AChE and BChE. nih.gov |
| Kinases | Heteroaryl-substituted diazaspirocycles | Selective inhibition of Protein Kinase B (PKB). researchgate.net |
| Ergosterol Biosynthesis | 4-aminopiperidines | Inhibition of sterol C14-reductase and C8-isomerase. nih.govnih.govmdpi.com |
| Monoamine Oxidases | Pyridazinobenzylpiperidines | Selective and potent inhibition of MAO-B. mdpi.comnih.gov |
Table 2: this compound Scaffolds in Receptor Ligand Design
| Receptor Target | Scaffold Type | Notable Activity |
| Sigma-1 Receptors | 4-Aroylpiperidines | High affinity and selectivity. researchgate.net |
| CCR5 | [2-(4-Phenyl-4-piperidinyl)ethyl]amine | Potent antagonists with anti-HIV-1 activity. nih.gov |
Advanced Materials Science Applications
The unique molecular architecture of this compound, which features a primary amine group and a bulky benzylpiperidine moiety, makes it a valuable building block in the field of advanced materials science. Its primary utility lies in its role as a monomer for the synthesis of high-performance polymers and as a functionalizing agent for porous crystalline structures. These applications leverage its chemical reactivity and steric properties to impart desirable characteristics, such as improved processability and enhanced performance, to the final materials.
Monomer for High-Performance Polyamides
This compound serves as a diamine monomer in polycondensation reactions, typically with diacid chlorides, to produce novel polyamides. scielo.br Polyamides are a class of polymers known for their high strength and thermal resistance. However, aromatic polyamides can be difficult to process due to their poor solubility in common organic solvents and high melting points. scielo.brncl.res.in
The incorporation of the this compound monomer into the polymer backbone addresses these challenges. The non-coplanar and bulky structure of the benzylpiperidine group disrupts the regular, tight packing of polymer chains. This structural modification reduces intermolecular forces, leading to several beneficial changes in the material's properties.
Key Research Findings:
Improved Solubility: The disruption of chain packing significantly enhances the solubility of the resulting polyamides in a wider range of organic solvents, such as N-Methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethylsulfoxide (DMSO). scielo.br This is a critical factor for solution-based processing techniques like film casting and fiber spinning. ncl.res.in
Enhanced Processability: By lowering the glass transition temperature (Tg) and melting temperature, the incorporation of such bulky, flexible monomers makes the polymers more amenable to melt-processing techniques. ncl.res.in
Tailorable Thermal Properties: While introducing flexibility can slightly compromise thermal stability compared to fully aromatic polyamides, it provides a crucial balance between processability and performance, allowing for the creation of materials suitable for specific engineering applications. ncl.res.in
Table 1: Influence of Monomer Structure on Polyamide Properties This table illustrates the expected impact of incorporating a bulky, non-linear diamine like this compound compared to a traditional rigid aromatic diamine.
| Property | Polyamide with Rigid Aromatic Diamine | Polyamide with this compound | Rationale for Change |
| Solubility in Organic Solvents | Low | High | Bulky benzylpiperidine group disrupts polymer chain packing, allowing solvent penetration. scielo.brncl.res.in |
| Glass Transition Temp. (Tg) | High | Lowered | Increased free volume and chain flexibility reduce the energy needed for segmental motion. ncl.res.in |
| Melt Processability | Difficult | Improved | A lower melting point and a wider window between Tg and decomposition temperature facilitate melt extrusion or molding. ncl.res.in |
| Film Forming Ability | Brittle | Flexible and Tough | Reduced chain rigidity allows for the formation of durable, non-brittle films from solution. ncl.res.in |
Functionalization of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic molecules. The properties of MOFs can be precisely tuned by modifying these organic linkers. The primary amine group of this compound makes it an excellent candidate for the functionalization of MOFs, primarily through post-synthetic modification. rsc.org
In this process, a pre-synthesized MOF with reactive sites is exposed to this compound, which covalently bonds to the framework's interior surfaces. This introduces basic amine functionalities into the pores.
Key Research Findings:
Enhanced Gas Sorption: The introduction of basic amine sites significantly increases the MOF's affinity for acidic gases like carbon dioxide (CO2). rsc.org This strong interaction leads to exceptionally high CO2 capture capacity, particularly at low pressures, which is crucial for applications like flue gas separation. rsc.org
Selective Gas Separation: Amine-functionalized MOFs exhibit excellent selectivity for CO2 over other gases such as nitrogen (N2), hydrogen (H2), and methane (CH4). rsc.org This makes them promising materials for gas purification and separation membranes.
Catalytic Activity: The basic nature of the anchored piperidine-amine moiety can also create active sites for catalysis, enabling the MOF to facilitate various chemical reactions. rsc.org
Table 2: Effect of Amine Functionalization on MOF Gas Storage Capacity This table presents representative data showing how amine functionalization, similar to what could be achieved with this compound, enhances gas storage in a porous material.
| MOF Type | Gas | Pressure | Storage Capacity (cm³/cm³) | Reference |
| Unfunctionalized MOF (e.g., NOTT-101) | Methane (CH4) | 65 bar | 174 | rsc.org |
| Amine-Functionalized MOF (e.g., NJU-Bai19) | Methane (CH4) | 65 bar | 185 | rsc.org |
| Unfunctionalized MOF | Carbon Dioxide (CO2) | Low Pressure | Moderate | rsc.org |
| Amine-Functionalized MOF | Carbon Dioxide (CO2) | Low Pressure | Significantly High | rsc.org |
Structure Activity Relationship Sar Elucidation for 4 Benzylpiperidin 4 Amine Analogs
Systematic Variation of Substituents and their Impact on Molecular Activity
Systematic variation of substituents on the 4-benzylpiperidin-4-amine scaffold has revealed critical insights into the structural requirements for various biological activities. Modifications to the N-alkyl chains and aryl substituents, along with the specific placement and stereochemistry of functional groups, have profound effects on the interaction of these compounds with their biological targets.
The nature of the substituent on the piperidine (B6355638) nitrogen (N-1 position) and the 4-amino group is a key determinant of biological activity. Research across different therapeutic targets consistently highlights the importance of the N-benzyl group itself and the specific characteristics of other N-alkyl or aryl additions.
For instance, in the development of influenza A/H1N1 virus fusion inhibitors, the N-benzyl moiety was identified as a critical structural element. Its replacement by smaller alkyl groups like methyl was only partially tolerated, while elimination of the benzyl (B1604629) group or its substitution with larger alkyl, cyclopropyl, or phenylaminoethyl groups was detrimental to the inhibitory activity ub.edu. This suggests a specific and favorable interaction of the benzyl group with the target protein.
In the context of antifungal agents, the length and nature of the alkyl chain on the 4-amino group significantly impact efficacy. A library of 4-aminopiperidines demonstrated that an N-dodecyl (C12) chain conferred outstanding antifungal activity against various Candida and Aspergillus species. Conversely, shorter, branched, or cyclic alkyl residues at the 4-amino position were found to be detrimental to activity. Similarly, most arylalkyl residues at this position, with the exception of 4-tert-butylbenzyl, also reduced antifungal potency mdpi.com.
Studies on sigma (σ) receptor ligands have also shown the influence of the N-alkyl chain length. When the 1-benzylpiperidine (B1218667) moiety is connected to a pyridine (B92270) ring via an alkylamino linker, increasing the linker length from a direct amino group (n=0) to an ethylamino (n=2) or propylamino (n=3) group resulted in progressively higher affinity for the human σ1 receptor nih.gov.
The following table summarizes the impact of N-substituent variations on the activity of this compound analogs against different targets.
| Target | Scaffold Modification | Substituent | Impact on Activity |
| Influenza A/H1N1 Fusion | N-1 Position (Piperidine) | Methyl | Partially tolerated |
| N-1 Position (Piperidine) | Alkyl, Cyclopropyl, Phenylaminoethyl | Detrimental | |
| Antifungal (Candida, Aspergillus) | N-4 Position (Amino Group) | N-dodecyl (C12) | Outstanding activity |
| N-4 Position (Amino Group) | Shorter, branched, or cyclic alkyls | Detrimental | |
| N-4 Position (Amino Group) | Most arylalkyls (except 4-tert-butylbenzyl) | Detrimental | |
| Sigma-1 (σ1) Receptor | Alkyl linker from piperidine | Ethylamino (n=2) | Increased affinity (vs. n=0) |
| Alkyl linker from piperidine | Propylamino (n=3) | Further increased affinity (vs. n=2) |
The spatial arrangement of atoms and the position of substituents on the aromatic rings play a pivotal role in the biological interactions of this compound analogs. Isomeric and stereochemical variations can lead to significant differences in binding affinity and efficacy.
The position of substituents on the N-benzyl ring has been shown to be critical for activity. In the case of influenza fusion inhibitors, halogen substitution on the benzyl ring significantly influenced potency. A fluorine atom at the para-position (4-F) or a chlorine atom at the same position (4-Cl) resulted in slightly higher potency compared to the unsubstituted compound. A fluorine atom at the ortho-position (2-F) was equipotent, while a meta-substituent (3-F) had an intermediate effect. Notably, a 3,4-disubstituted fluoro compound was found to be inactive, indicating that the substitution pattern is finely tuned for optimal interaction ub.edu.
The stereochemistry of the piperidine ring itself is fundamental to its biological function. The piperidone ring, a core unit in many bioactive molecules, is known to adopt specific conformations, such as chair or distorted boat forms, depending on the substituents researchgate.netsci-hub.se. These conformational preferences dictate the orientation of the substituents in three-dimensional space, which is crucial for proper alignment and binding within a receptor's active site. For related piperidine-containing structures, specific enantiomers can exhibit markedly different biological activities. For example, studies on tropane (B1204802) derivatives, which contain a piperidine-like ring system, have shown that 6S enantiomers possess significant muscarinic M2 and M3 antagonistic activity, whereas the corresponding 6R enantiomers show very little activity researchgate.net. This highlights that a specific stereochemical configuration can be essential for receptor binding and subsequent biological response.
The table below illustrates the effects of positional isomerism on the activity of N-benzylpiperidine analogs.
| Target | Scaffold Modification | Substituent Position | Impact on Activity |
| Influenza A/H1N1 Fusion | N-Benzyl Ring | 4-Fluoro | Increased potency |
| N-Benzyl Ring | 4-Chloro | Increased potency | |
| N-Benzyl Ring | 2-Fluoro | Equipotent to unsubstituted | |
| N-Benzyl Ring | 3-Fluoro | Intermediate potency | |
| N-Benzyl Ring | 3,4-Difluoro | Inactive |
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, several key pharmacophoric elements have been identified that are essential for target engagement.
The core structure, consisting of a basic piperidine nitrogen and an aromatic benzyl group, is a recurring feature in ligands for various receptors. For σ receptor ligands, the combination of a key pharmacophoric amine, such as benzylpiperidine or benzylpiperazine, with other heterocyclic structures has proven effective in designing potent compounds researchgate.net. The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide, for example, displays high affinity and selectivity for σ1 receptors, underscoring the importance of this core scaffold nih.gov.
More detailed molecular modeling and SAR studies have refined the understanding of these interactions. For influenza HA fusion inhibitors, in silico predictions identified several key interactions:
A direct π-stacking interaction between the N-benzylpiperidine moiety and specific amino acid residues (F9HA2 and Y119HA2) of the viral protein.
A salt bridge formed between the protonated piperidine nitrogen and an acidic residue (E120HA2) in the binding pocket ub.edu.
These interactions define a clear pharmacophore for this specific target, comprising an aromatic ring capable of π-stacking and a basic nitrogen atom positioned to form a salt bridge.
Similarly, a pharmacophore model for muscarinic M3 receptor antagonists, a target for some piperidine derivatives, was generated and found to consist of five essential features:
Two aromatic hydrophobic features .
Two hydrogen bond acceptor groups .
A positive ionizable group researchgate.net.
The this compound scaffold can readily accommodate these features, with the benzyl group providing one hydrophobic feature, the protonated piperidine nitrogen acting as the positive ionizable group, and the 4-amino group (or its derivatives) potentially serving as a hydrogen bond acceptor or part of another hydrophobic feature. This demonstrates the versatility of the scaffold in meeting the pharmacophoric requirements of diverse biological targets.
Advanced Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Benzylpiperidin-4-amine by providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the piperidine (B6355638) ring. The protons on the phenyl ring typically appear in the downfield region, around 7.2-7.4 ppm, as a multiplet. The benzylic protons (CH₂) attached to the piperidine nitrogen are expected to produce a singlet at approximately 3.5 ppm. The piperidine ring protons would present as a series of multiplets in the upfield region, generally between 1.4 and 2.8 ppm. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, the aromatic carbons of the benzyl group are expected to resonate in the range of 127-138 ppm. The benzylic carbon signal would likely appear around 63 ppm. The carbons of the piperidine ring would be observed in the aliphatic region, with the carbon bearing the amino group (C4) appearing around 50 ppm, and the other piperidine carbons resonating at slightly different chemical shifts due to their respective electronic environments.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Phenyl | 7.2-7.4 (m) | Phenyl (C-Ar) | 127-138 |
| Benzyl (CH₂) | ~3.5 (s) | Benzyl (CH₂) | ~63 |
| Piperidine (CH₂) | 1.4-2.8 (m) | Piperidine (C4-NH₂) | ~50 |
| Amine (NH₂) | Variable (br s) | Piperidine (other CH₂) | ~30-55 |
Mass Spectrometry (MS and HRMS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.
MS and HRMS
The nominal molecular weight of this compound is 190.28 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. High-Resolution Mass Spectrometry (HRMS) provides a more precise mass measurement, allowing for the determination of the elemental formula (C₁₂H₁₈N₂).
Fragmentation Analysis
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, a prominent fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91. This is often the base peak in the spectrum. Another characteristic fragmentation is the alpha-cleavage of the piperidine ring, which can result in various charged fragments. Common fragments observed in the mass spectrum of this compound include ions at m/z 56 and 99. nih.gov
| m/z | Proposed Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Benzyl/Tropylium cation) |
| 99 | Piperidine ring fragment |
| 56 | Piperidine ring fragment |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.
The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic benzyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would appear just below 3000 cm⁻¹. The C-N stretching vibration of the aliphatic amine is typically found in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzyl group would be visible in the 1450-1600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300-3500 (two bands) |
| Aromatic C-H | C-H Stretch | >3000 |
| Aliphatic C-H | C-H Stretch | <3000 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Aliphatic Amine | C-N Stretch | 1000-1250 |
X-ray Crystallography for Solid-State Structure Determination
For instance, the X-ray diffraction analysis of thiourea (B124793) derivatives of 4-amino-N-benzylpiperidine has been reported. rsc.org These studies reveal that the molecules adopt specific conformations in the crystal lattice, stabilized by intermolecular hydrogen bonds. rsc.org The piperidine ring typically adopts a chair conformation. Such studies on derivatives provide valuable insights into the likely solid-state structure and intermolecular interactions of the parent compound, this compound.
Future Research Directions and Unexplored Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical and drug discovery. For a molecule like 4-Benzylpiperidin-4-amine, these computational tools offer multifaceted opportunities for accelerated and targeted research.
De Novo Design of Analogs: Generative AI models can be trained on existing libraries of piperidine-containing compounds to design novel derivatives of this compound with optimized properties. These algorithms can explore a vast chemical space to propose structures with enhanced biological activity, improved metabolic stability, or specific binding affinities for a target of interest.
Predictive Modeling: Machine learning algorithms can be employed to develop predictive models for various properties of this compound derivatives. This includes predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which is a critical step in drug development. By identifying potential liabilities early in the design phase, the attrition rate of drug candidates can be significantly reduced.
Synthesis Planning: Retrosynthesis prediction tools, powered by AI, can assist chemists in devising efficient and novel synthetic routes to complex derivatives of this compound. These tools can analyze the target molecule and propose a series of reactions and starting materials, potentially uncovering more economical and sustainable synthetic pathways.
The integration of AI and ML in the study of this compound and its analogs holds the promise of expediting the discovery of new therapeutic agents and functional molecules.
Novel Catalytic Applications and Methodologies for Synthesis
While this compound is primarily known as a building block in medicinal chemistry, its inherent structural features suggest its potential as an organocatalyst. Furthermore, the development of novel and efficient synthetic methodologies for its preparation and derivatization remains an active area of research.
Organocatalysis: The presence of both primary and secondary amine functionalities within the this compound scaffold makes it an intriguing candidate for use as an organocatalyst. These basic sites could potentially catalyze a variety of organic transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. Future research could focus on exploring the catalytic activity of this compound and its derivatives in asymmetric synthesis, where the chiral environment of a modified catalyst could induce stereoselectivity.
Advanced Synthetic Methodologies: Recent advancements in synthetic organic chemistry offer new avenues for the efficient synthesis of this compound and its analogs.
Flow Chemistry: The use of continuous flow reactors could enable the safe, scalable, and highly controlled synthesis of this compound, minimizing reaction times and improving yields.
Photoredox Catalysis: This emerging field utilizes visible light to initiate and drive chemical reactions, often under mild conditions. The application of photoredox catalysis could open up new pathways for the functionalization of the this compound core.
Multi-component Reactions: The Ugi four-component reaction has been shown to be an efficient method for generating diverse libraries of piperidine-based compounds ub.edu. Further exploration of this and other multi-component reactions could rapidly produce a wide range of this compound derivatives for screening and optimization. A rapid synthesis of 4-benzyl-4-aminopiperidines has also been reported using the addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine deakin.edu.au.
The development of this compound as a potential catalyst and the continuous refinement of its synthesis will undoubtedly broaden its applications in both academic and industrial research.
Expansion into Materials and Supramolecular Chemistry
The application of this compound in the fields of materials science and supramolecular chemistry is a virtually unexplored frontier. The unique combination of a rigid piperidine (B6355638) core, flexible benzyl (B1604629) group, and hydrogen-bonding amine functionalities provides a strong foundation for the design of novel materials with tailored properties.
Polymer Chemistry: The primary amine group of this compound could serve as a reactive handle for its incorporation into polymer chains. For instance, it could be used as a monomer in the synthesis of polyamides or polyimines. The resulting polymers would feature the 4-benzylpiperidine (B145979) moiety as a repeating unit, which could impart specific properties such as thermal stability, basicity, or the ability to coordinate with metal ions.
Supramolecular Assembly: The hydrogen bond donor and acceptor sites on the two amine groups, coupled with the potential for π-π stacking interactions from the benzyl group, make this compound an excellent candidate for the construction of self-assembling supramolecular structures. These could include gels, liquid crystals, or discrete molecular cages. The formation and properties of these assemblies could be controlled by external stimuli such as pH or the presence of guest molecules.
Research in this area would be highly innovative and could lead to the development of new "smart" materials with applications in areas such as drug delivery, sensing, and catalysis.
Advanced Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing transformations and designing new ones. Modern physical organic chemistry techniques can provide unprecedented insights into the intricate details of these processes.
Computational Studies: High-level quantum mechanical calculations can be employed to model the transition states of reactions involving this compound. This can help to elucidate reaction pathways, predict the stereochemical outcome of reactions, and understand the role of catalysts. For instance, computational studies have been used to identify the binding site of N-benzylpiperidine derivatives to the influenza virus hemagglutinin protein ub.edu. Similar studies could be applied to understand the mechanism of action of this compound-based drug candidates.
In Situ Spectroscopic Analysis: Techniques such as ReactIR and in situ NMR spectroscopy allow for the real-time monitoring of chemical reactions. These methods can be used to identify reactive intermediates, determine reaction kinetics, and gain a comprehensive understanding of the reaction mechanism.
Metabolic Pathway Elucidation: For derivatives of this compound with therapeutic potential, a thorough investigation of their metabolic fate is essential. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography, can be used to identify and characterize metabolites. Understanding the metabolic pathways is critical for predicting potential drug-drug interactions and ensuring the safety of new drug candidates. Theoretical approaches, including molecular mechanics-based docking and quantum mechanics-based reactivity calculations, have been applied to study the N-dealkylation of 4-aminopiperidine (B84694) drugs by cytochrome P450 enzymes acs.org.
By combining these advanced mechanistic investigation techniques, a more complete picture of the chemical reactivity and biological activity of this compound and its derivatives can be obtained, paving the way for more rational and efficient design of new molecules with desired functions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Benzylpiperidin-4-amine, and how can purity be optimized?
- Methodological Answer : A common synthetic approach involves nucleophilic substitution or reductive amination of 4-benzylpiperidone with ammonia or ammonium acetate under hydrogenation conditions. Purification typically employs column chromatography (e.g., silica gel with CH₂Cl₂/EtOH gradients) or recrystallization from methanol/ethanol. For example, reactions with naphthoquinones in DMF or MeOH require solvent removal under reduced pressure, followed by extraction and drying over anhydrous Na₂SO₄ . Purity optimization may involve iterative recrystallization and analytical validation via NMR and mass spectrometry (MS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming the benzyl group (δ ~7.3 ppm, aromatic protons) and piperidine backbone (δ ~1.6–3.5 ppm, aliphatic protons). For instance, the amine proton appears as a broad singlet at δ ~5.7 ppm .
- Mass Spectrometry (MS) : ESI+ MS reveals a molecular ion peak at m/z 190.29 [M+H]⁺, consistent with the molecular formula C₁₂H₁₈N₂ .
- TLC : Used to monitor reaction progress (e.g., CH₂Cl₂/EtOH 9.8:0.2) .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer :
- Pharmaceutical Intermediates : Used to synthesize naphthoquinone derivatives for Alzheimer’s disease research, as shown in studies modifying donepezil analogs .
- Reference Standards : Classified as an impurity in fentanyl analogs, requiring HPLC/LC-MS validation for forensic and regulatory compliance .
- Biological Probes : Explored for interactions with opioid receptors due to structural similarity to piperidine-based pharmaceuticals .
Advanced Research Questions
Q. How do storage conditions and stability impact experimental reproducibility with this compound?
- Methodological Answer : Long-term stability (≥5 years) is achievable at -20°C in airtight, light-protected containers. Degradation products (e.g., oxidation of the benzyl group) can form under ambient conditions, necessitating periodic NMR/MS validation. For critical studies, aliquot storage and inert atmosphere handling (e.g., nitrogen gloveboxes) are recommended .
Q. What analytical challenges arise in quantifying trace impurities of this compound, and how can they be resolved?
- Methodological Answer : Impurities like N-benzyl byproducts or oxidation derivatives require high-resolution LC-MS/MS with a C18 column (e.g., 0.1% formic acid in acetonitrile/water gradients). Limit of detection (LOD) can be enhanced using isotopic labeling or derivatization (e.g., trifluoroacetic anhydride for amine tagging) .
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Methodological Answer : Discrepancies in carcinogenicity classification (e.g., IARC vs. OSHA guidelines) highlight the need for standardized in vitro assays (e.g., Ames test for mutagenicity) and in vivo acute toxicity studies (rodent models). Cross-referencing regulatory databases (e.g., ECHA, DEA) is critical for compliance .
Q. What regulatory considerations apply to this compound in controlled substance research?
- Methodological Answer : The DEA classifies it as a List I chemical due to its role in fentanyl precursor synthesis. Researchers must maintain DEA licensing for procurement, document usage, and adhere to storage in controlled-access facilities. International collaborations require compliance with the Controlled Substances Act (CSA) and local analogs (e.g., EU REACH) .
Q. How does structural modification of this compound influence pharmacokinetic properties in drug development?
- Methodological Answer : Adding electron-withdrawing groups (e.g., nitro) to the benzyl ring enhances metabolic stability, while N-alkylation (e.g., ethyl or methyl groups) alters blood-brain barrier permeability. Computational modeling (e.g., molecular docking with μ-opioid receptors) and in vitro hepatic microsome assays are used to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
